Methyl 2-(benzylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Description
Methyl 2-(benzylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Methyl 2-(benzylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is part of a broader class of compounds explored for their synthetic routes and chemical properties. Research on related compounds includes the synthesis of condensed heterocyclic compounds, where the anti-inflammatory activity of similar thiazolo[3,2‐a]pyrimidines was investigated, revealing potential therapeutic applications beyond the compound's core chemical interest (Tozkoparan et al., 1998). The methodology often involves spectral, crystallographic, and elemental analysis to characterize these compounds and assess their biological activities.
Biological Activities and Applications
The search for novel compounds with significant biological activities is a key driver of research in this area. Investigations have been conducted into the synthesis and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives, highlighting the potential for these compounds to serve as the basis for new anti-inflammatory drugs (Tozkoparan et al., 1999). These studies contribute to a deeper understanding of how the structural elements of these compounds influence their biological efficacy.
Antimicrobial and Antiviral Potential
The antimicrobial and antiviral properties of pyrimidine derivatives, including those structurally related to this compound, have been a significant area of research. A study on the synthesis and antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrated promising results against various bacterial strains, including Proteus vulgaris and Pseudomonas aeruginosa, suggesting potential applications in addressing antibiotic resistance (Kolisnyk et al., 2015).
Heterocyclic Chemistry and Drug Development
The field of heterocyclic chemistry is crucial for drug development, with many studies focusing on synthesizing novel compounds that can be used as building blocks for developing new drugs. The synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their carboxylic acid derivatives, for example, showcases the versatility of these compounds in synthesizing a wide range of biologically active molecules (Zanatta et al., 2015).
Properties
IUPAC Name |
methyl 2-benzylsulfanyl-5-(4-methoxyphenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-14-18(23(29)31-3)19(16-9-11-17(30-2)12-10-16)20-21(25-14)26-24(27-22(20)28)32-13-15-7-5-4-6-8-15/h4-12,19H,13H2,1-3H3,(H2,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTUEQUWJPDGAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=C(C=C4)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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